molecular formula C10H10N2O3 B1603961 Methyl 4-methoxy-1H-indazole-6-carboxylate CAS No. 885521-13-1

Methyl 4-methoxy-1H-indazole-6-carboxylate

Cat. No.: B1603961
CAS No.: 885521-13-1
M. Wt: 206.2 g/mol
InChI Key: WWTOCSIETVUARU-UHFFFAOYSA-N
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Description

“Methyl 4-methoxy-1H-indazole-6-carboxylate” is a chemical compound with the CAS Number: 885521-13-1 . It has a molecular weight of 206.2 and its linear formula is C10H10N2O3 .


Synthesis Analysis

The synthesis of 1H-indazoles, which includes “this compound”, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the linear formula C10H10N2O3 .


Physical and Chemical Properties Analysis

“this compound” is soluble in water . It has a molecular weight of 206.2 and its linear formula is C10H10N2O3 .

Scientific Research Applications

Antiproliferative Activity

A study highlighted the synthesis of indenopyrazoles, including compounds with structural similarities to Methyl 4-methoxy-1H-indazole-6-carboxylate, exhibiting promising antiproliferative activity towards human cancer cells. This activity is attributed to the inhibition of tubulin polymerization, an essential process in cell division. The presence of methoxy and methoxycarbonyl groups was found critical for high cell growth inhibition, suggesting potential applications in cancer research and therapy (Minegishi et al., 2015).

Synthetic Applications

Research on palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes has demonstrated the versatile role of methoxy-carbonylated compounds in synthesizing heterocyclic derivatives. These derivatives include tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione, showcasing a wide range of synthetic applications in organic chemistry (Bacchi et al., 2005).

Metal-free Synthetic Routes

A metal-free route to carboxylated 1,4-disubstituted 1,2,3-triazoles using methoxycarbonyl-substituted vinyl sulfone has been reported. This process highlights the environmental and operational advantages of avoiding metals in the synthesis of 1,4-disubstituted 1,2,3-triazoles, expanding the toolbox for sustainable chemistry practices (Das et al., 2019).

Corrosion Inhibition

The use of methoxy-phenyl-substituted triazoles as corrosion inhibitors for mild steel in acidic environments has been explored, demonstrating the potential of such compounds in protecting industrial materials. The efficiency of these inhibitors highlights their importance in materials science, especially in extending the lifespan of metals exposed to corrosive conditions (Bentiss et al., 2009).

Biological Activity and Drug Development

Research into indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists reveals the therapeutic potential of methoxy-substituted indazoles. Such compounds bind to CCR4 at an intracellular allosteric site, indicating applications in treating diseases mediated by this receptor, such as allergies and possibly cancer (Procopiou et al., 2013).

Safety and Hazards

“Methyl 4-methoxy-1H-indazole-6-carboxylate” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

Methyl 4-methoxy-1H-indazole-6-carboxylate plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially altering their catalytic activity . These interactions can lead to changes in the biochemical pathways within cells, affecting overall cellular function.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate signaling pathways that are crucial for cell growth and differentiation . Additionally, it can affect the expression of specific genes, leading to changes in protein synthesis and cellular behavior.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity. This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions are critical for understanding the compound’s overall impact on cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but may degrade over time, leading to changes in its biological activity . Long-term exposure to this compound can result in alterations in cellular function, which are important for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal metabolic processes . Understanding the dosage-dependent effects is crucial for determining the compound’s safety and efficacy.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells, affecting their energy production and biosynthetic processes . The compound’s role in metabolic pathways is essential for understanding its broader biological effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. It may interact with specific transporters or binding proteins, influencing its localization and accumulation within cells . These interactions can affect the compound’s availability and efficacy in different cellular compartments.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is important for elucidating its precise mechanisms of action and potential therapeutic applications.

Properties

IUPAC Name

methyl 4-methoxy-1H-indazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-14-9-4-6(10(13)15-2)3-8-7(9)5-11-12-8/h3-5H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWTOCSIETVUARU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1C=NN2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40646249
Record name Methyl 4-methoxy-1H-indazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885521-13-1
Record name Methyl 4-methoxy-1H-indazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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